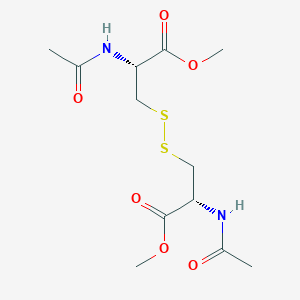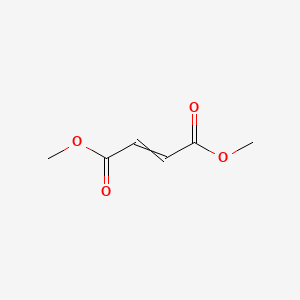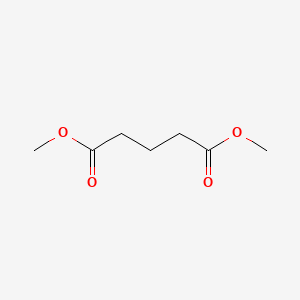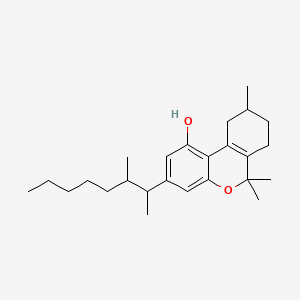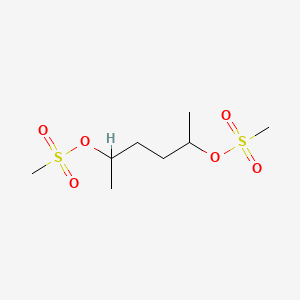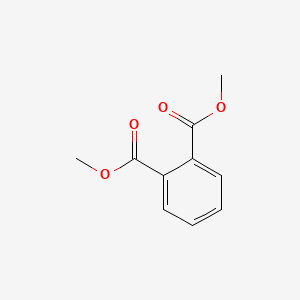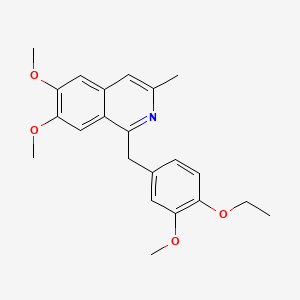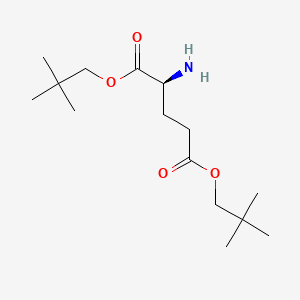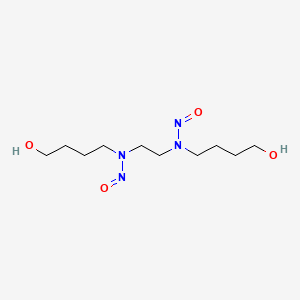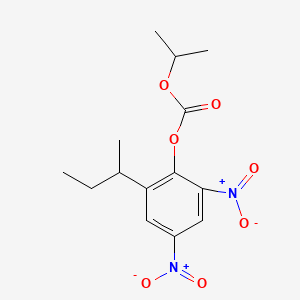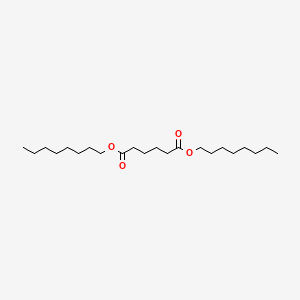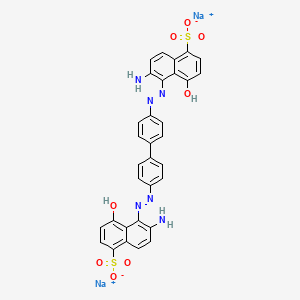
Chlorazol Violet N
Overview
Description
Chlorazol Violet N is a synthetic organic compound belonging to the class of azo dyes. It is known for its vibrant violet color and is widely used in various industrial applications. The compound has the chemical formula C32H25N6NaO8S2 and a molecular weight of 708.7 g/mol . It appears as a reddish-brown powder that is soluble in water, producing a deep purplish-red to purple solution .
Mechanism of Action
Target of Action
Chlorazol Violet N, also known as Direct Violet 1, is a small molecule that has been identified to interact with several targets. The primary targets of this compound include the SARS-CoV-2 Spike Protein Receptor-Binding Domain (S-RBD) , the SARS-CoV-S1S2 protein, and the TNF-R1-TNFα binding . These targets play crucial roles in viral entry and inflammatory responses, respectively .
Mode of Action
Direct Violet 1 acts as an inhibitor of the protein-protein interactions (PPIs) between the SARS-CoV-2 spike protein and ACE2, SARS-CoV-S1S2 and ACE2, and TNF-R1 and TNFα . It binds to these targets and inhibits their interactions, thereby preventing the downstream effects of these interactions .
Biochemical Pathways
The inhibition of these PPIs by Direct Violet 1 affects several biochemical pathways. For instance, the inhibition of the interaction between the SARS-CoV-2 spike protein and ACE2 prevents the entry of the virus into host cells . Similarly, the inhibition of the TNF-R1-TNFα interaction can modulate inflammatory responses .
Pharmacokinetics
It is known that the compound exhibits its inhibitory effects in a concentration-dependent manner
Result of Action
The result of Direct Violet 1’s action is the inhibition of specific PPIs, leading to the prevention of viral entry into host cells and modulation of inflammatory responses . This can potentially lead to the prevention of infection by SARS-CoV-2 and the modulation of inflammatory diseases .
Action Environment
The action of Direct Violet 1 can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the environment can potentially affect the binding of Direct Violet 1 to its targets
Biochemical Analysis
Biochemical Properties
It has been shown to interact with certain proteins in the context of cellular processes
Cellular Effects
Chlorazol Violet N has been shown to have effects on various types of cells. For instance, it has been used as an inhibitor in studies involving the OX40-OX40L costimulatory interaction in lymphocyte cells . The inhibition of this interaction significantly reduced the numbers of certain cell types
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorazol Violet N is synthesized through a multi-step process involving the following key steps:
Double Nitriding: The process begins with the double nitriding of 4-(4-aminophenyl)benzenamine under acidic conditions.
Coupling Reaction: The nitrated intermediate is then coupled with 6-amino-4-hydroxynaphthalene-2-sulfonic acid.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include maintaining specific temperatures, pH levels, and reaction times to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Chlorazol Violet N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the azo bond, affecting the dye’s color and stability.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinonoid structures, while reduction can result in the cleavage of the azo bond .
Scientific Research Applications
Chlorazol Violet N has a wide range of scientific research applications, including:
Chemistry: It is used as a dye in analytical chemistry for staining and visualization purposes.
Biology: The compound is employed in histological staining to highlight specific cellular components.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Comparison with Similar Compounds
- Direct Violet 1
- Direct Red 31
- Direct Yellow 12
- Direct Black 19
Chlorazol Violet N stands out among these compounds for its specific applications in various industries and research fields.
Properties
IUPAC Name |
disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O8S2.2Na/c33-23-11-9-21-27(47(41,42)43)15-13-25(39)29(21)31(23)37-35-19-5-1-17(2-6-19)18-3-7-20(8-4-18)36-38-32-24(34)12-10-22-28(48(44,45)46)16-14-26(40)30(22)32;;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSWMITLDGGQF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=C(C=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=C(C=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N6Na2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2586-60-9 | |
| Record name | Direct Violet 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Direct Violet 1 as an antiviral agent?
A1: Direct Violet 1 has been identified as a potential antiviral agent due to its ability to inhibit the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and human ACE2 (hACE2) receptor. [, , ] This interaction is crucial for the virus to attach to and enter host cells. By disrupting this PPI, Direct Violet 1 potentially blocks viral entry and subsequent infection. [, ]
Q2: Does Direct Violet 1 exhibit broad-spectrum antiviral activity against different SARS-CoV-2 variants?
A3: Preliminary research suggests that Direct Violet 1 might possess broad-spectrum antiviral activity. Studies have shown that it can inhibit the spike protein-ACE2 interaction not only for the original SARS-CoV-2 strain but also for variants of concern like Delta (B.1.617.2) and Omicron (B.1.1.529). [] Furthermore, it also demonstrated inhibitory activity against HCoV-NL63, another coronavirus. [] This suggests potential for broader antiviral applications.
Q3: Beyond antiviral research, what is a traditional application of Direct Violet 1?
A4: Direct Violet 1 (Chlorazol Violet N) has been traditionally utilized as a staining agent for microscopic visualization. Specifically, it has been successfully employed for the selective staining of starch granules in wheat flour and related products. [] This highlights its versatility and applicability in diverse research fields.
Q4: Are there any concerns regarding the specificity of Direct Violet 1 as an inhibitor?
A5: While Direct Violet 1 shows promise as an antiviral, there are concerns regarding its specificity. Research indicates that it may act as a promiscuous inhibitor, meaning it might interact with multiple targets and potentially cause off-target effects. [] Further research is necessary to optimize its specificity and minimize potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


